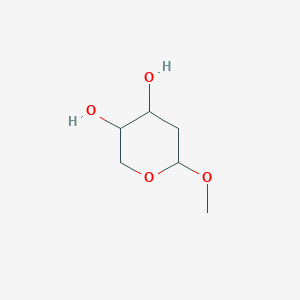
beta-D-erythro-Pentopyranoside, methyl 2-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy-: is a sugar derivative commonly used in various fields of research, including medical, environmental, and industrial studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.19 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves the reaction of appropriate sugar derivatives under specific conditions. One convenient method for its preparation involves the use of methylation reactions . The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods: Industrial production of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- often involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .
Comparación Con Compuestos Similares
- Methyl 2-deoxy-beta-D-ribopyranoside
- Methyl 2-deoxy-alpha-D-glucopyranoside
- Methyl 2-deoxy-beta-D-arabinopyranoside
Comparison: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to similar compounds, it may exhibit different biochemical properties and applications, making it valuable for specific research purposes .
Propiedades
Número CAS |
17676-20-9 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,4S,6R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
CYLGOSOYSUHPCY-KVQBGUIXSA-N |
SMILES |
COC1CC(C(CO1)O)O |
SMILES isomérico |
CO[C@H]1C[C@@H]([C@@H](CO1)O)O |
SMILES canónico |
COC1CC(C(CO1)O)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Methyl 2-deoxy-beta-D-Ribopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















